

"Ethanone, 1-(1-cycloocten-1-yl)-" molecular weight and formula

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Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)
Cat. No.: B144022

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A Technical Overview of Ethanone, 1-(1-cycloocten-1-yl)-

This document provides a concise summary of the fundamental molecular properties of **Ethanone**, **1-(1-cycloocten-1-yl)-**, a compound of interest for researchers and professionals in chemical and material sciences.

Core Molecular Data

The essential molecular identifiers and properties for **Ethanone**, **1-(1-cycloocten-1-yl)-** are presented below. This information is critical for analytical and synthetic applications.

Property	Value	Source
Molecular Formula	C10H16O	[1]
Molecular Weight	152.236 g/mol	[1]
CAS Number	147384-73-4 (for [R-(Z)]- isomer)	[1]

A related isomer, Ethanone, 1-(3-cycloocten-1-yl)-, has a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol [2].



Experimental Protocols and Further Data

Detailed experimental protocols for the synthesis or analysis of **Ethanone**, **1-(1-cycloocten-1-yl)-** are not readily available in public literature. The compound is listed as a fragrance ingredient, and specific manufacturing or research protocols are often proprietary.

Due to the nature of this compound as a fragrance component, information regarding its involvement in biological signaling pathways is not applicable. Therefore, a diagrammatic representation of such pathways is not relevant to the chemical properties and applications of this molecule.

Logical Relationship of Compound Identification

The following diagram illustrates the logical flow from the chemical name to its fundamental properties.

Caption: Logical flow from chemical nomenclature to molecular properties.

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References

- 1. Ethanone, 1-(1-cycloocten-1-yl)-, [R-(Z)]- (9CI) | lookchem [lookchem.com]
- 2. Ethanone, 1-(3-cycloocten-1-yl)- | C10H16O | CID 56841839 PubChem [pubchem.ncbi.nlm.nih.gov]
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